2-Hydroxyphytanic acid
2-Hydroxyphytanic acid
2-Hydroxyphytanic acid, also known as A-hydroxyphytanate, belongs to the class of organic compounds known as acyclic diterpenoids. These are diterpenoids (compounds made of four consecutive isoprene units) that do not contain a cycle. 2-Hydroxyphytanic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-hydroxyphytanic acid is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Hydroxyphytanic acid participates in a number of enzymatic reactions. In particular, 2-hydroxyphytanic acid can be biosynthesized from phytanic acid. 2-Hydroxyphytanic acid can also be converted into 2-hydroxyphytanoyl-CoA.
2-hydroxyphytanic acid is an alpha-hydroxy fatty acid formed from phytanic acid by bacterial cytochrome P450; and also formed in human peroxisomal disorders. It derives from a phytanic acid.
2-hydroxyphytanic acid is an alpha-hydroxy fatty acid formed from phytanic acid by bacterial cytochrome P450; and also formed in human peroxisomal disorders. It derives from a phytanic acid.
Brand Name:
Vulcanchem
CAS No.:
14721-68-7
VCID:
VC20991319
InChI:
InChI=1S/C20H40O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-19,21H,6-14H2,1-5H3,(H,22,23)
SMILES:
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)O)O
Molecular Formula:
C20H40O3
Molecular Weight:
328.5 g/mol
2-Hydroxyphytanic acid
CAS No.: 14721-68-7
Cat. No.: VC20991319
Molecular Formula: C20H40O3
Molecular Weight: 328.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Hydroxyphytanic acid, also known as A-hydroxyphytanate, belongs to the class of organic compounds known as acyclic diterpenoids. These are diterpenoids (compounds made of four consecutive isoprene units) that do not contain a cycle. 2-Hydroxyphytanic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-hydroxyphytanic acid is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Hydroxyphytanic acid participates in a number of enzymatic reactions. In particular, 2-hydroxyphytanic acid can be biosynthesized from phytanic acid. 2-Hydroxyphytanic acid can also be converted into 2-hydroxyphytanoyl-CoA. 2-hydroxyphytanic acid is an alpha-hydroxy fatty acid formed from phytanic acid by bacterial cytochrome P450; and also formed in human peroxisomal disorders. It derives from a phytanic acid. |
|---|---|
| CAS No. | 14721-68-7 |
| Molecular Formula | C20H40O3 |
| Molecular Weight | 328.5 g/mol |
| IUPAC Name | 2-hydroxy-3,7,11,15-tetramethylhexadecanoic acid |
| Standard InChI | InChI=1S/C20H40O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-19,21H,6-14H2,1-5H3,(H,22,23) |
| Standard InChI Key | CGKMKXBKVBXUGK-UHFFFAOYSA-N |
| SMILES | CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)O)O |
| Canonical SMILES | CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator